3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone
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Overview
Description
3-Oxa-9-azabicyclo[331]nonan-9-yl(2,4-dichlorophenyl)methanone is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl: Known for its catalytic properties in oxidation reactions.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Used in synthetic organic chemistry for its unique reactivity.
Uniqueness
3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone stands out due to its combination of a bicyclic core with a dichlorophenyl group, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key synthetic routes include:
- Cyclization : Appropriate precursors undergo cyclization under controlled conditions to form the bicyclic core.
- Reagents : Common reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride), which facilitate various chemical transformations.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent. The compound's structure allows it to interact with microbial targets effectively.
Anticancer Properties
Preliminary studies suggest potential anticancer activity. The mechanism may involve the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through interactions with specific molecular targets.
The biological effects of this compound are attributed to its interaction with various enzymes and receptors, leading to alterations in cellular pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Binding : It potentially binds to receptors that regulate cell growth and apoptosis.
Case Studies
Several case studies have investigated the biological activity of related compounds within the same structural family, providing insights into their pharmacological potential:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to 3-Oxa-9-azabicyclo[3.3.1]nonan exhibited significant bactericidal effects against Staphylococcus species, suggesting a potential pathway for developing new antibiotics .
- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that related compounds could induce apoptosis and inhibit growth, highlighting their therapeutic potential .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Biological Activity | Unique Features |
---|---|---|
9-Azabicyclo[3.3.1]nonane N-oxyl | Catalytic properties in oxidation | Lacks dichlorophenyl moiety |
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Synthetic organic chemistry | Different substituents affecting reactivity |
Properties
IUPAC Name |
(2,4-dichlorophenyl)-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2/c15-9-4-5-12(13(16)6-9)14(18)17-10-2-1-3-11(17)8-19-7-10/h4-6,10-11H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQNSHDZYIRDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)N2C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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